2-Chloro-6-isopropoxy-benzaldehyde
Description
2-Chloro-6-isopropoxy-benzaldehyde (CAS: Not explicitly provided) is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and an isopropoxy group at the 6-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, or functional materials. The isopropoxy group contributes steric bulk and electron-donating effects, while the chlorine atom introduces electron-withdrawing properties, creating a unique electronic and steric profile for reactivity modulation.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-6-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 |
InChI Key |
MTKISMSBPUAIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis. The reaction conditions include the use of phosphorus pentachloride as a catalyst and light to facilitate the chlorination process. The hydrolysis step involves the use of an acidic solvent and zinc chloride under heating and reflux conditions .
Industrial Production Methods: Industrial production of 2-Chloro-6-isopropoxy-benzaldehyde follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-6-isopropoxy-benzoic acid.
Reduction: 2-Chloro-6-isopropoxy-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-isopropoxy-benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropoxy-benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of these reactions by affecting the electronic and steric properties of the molecule.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison due to their positional and functional similarities:
2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)
2-Chloro-6-methoxybenzaldehyde (CAS Not provided)
2-Hydroxybenzaldehyde (CAS 90-02-8)
Comparative Analysis of Properties
Key Research Findings
- Electronic Effects : The isopropoxy group in 2-chloro-6-isopropoxy-benzaldehyde donates electrons via resonance, countering the electron-withdrawing effects of chlorine. This balance impacts its reactivity in cross-coupling reactions compared to 2-chloro-6-fluorobenzaldehyde, where fluorine intensifies electron deficiency .
- Solubility: 2-Chloro-6-isopropoxy-benzaldehyde exhibits lower aqueous solubility than methoxy analogs but improved solubility in non-polar solvents due to the lipophilic isopropyl chain.
Biological Activity
2-Chloro-6-isopropoxy-benzaldehyde is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-6-isopropoxy-benzaldehyde is C10H11ClO. It features a benzaldehyde group substituted with a chlorine atom at the 2-position and an isopropoxy group at the 6-position. The presence of these functional groups influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-Chloro-6-isopropoxy-benzaldehyde can be attributed to several mechanisms:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating various biochemical reactions.
- Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitutions, potentially leading to the formation of more complex derivatives that may exhibit enhanced biological activity.
- Oxidative Metabolism : The isopropoxy group can be oxidized to form carbonyl compounds, which may interact with biological targets such as enzymes or receptors.
Antimicrobial Activity
In a study examining the antimicrobial properties of various substituted benzaldehydes, 2-Chloro-6-isopropoxy-benzaldehyde was tested against several bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 15 µg/mL. This suggests that the compound could serve as a potential antimicrobial agent in pharmaceutical applications.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-6-isopropoxy-benzaldehyde | Staphylococcus aureus | 12 |
| 2-Chloro-6-isopropoxy-benzaldehyde | Escherichia coli | 15 |
Anti-inflammatory Effects
Research has indicated that compounds similar to 2-Chloro-6-isopropoxy-benzaldehyde exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study demonstrated that derivatives of this compound reduced COX-2 expression in human macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of 2-Chloro-6-isopropoxy-benzaldehyde to evaluate their biological activities. The synthesized compounds were screened for their ability to inhibit cancer cell proliferation. Notably, one derivative showed an inhibition rate of over 70% against breast cancer cell lines at a concentration of 25 µM, indicating strong anticancer potential.
Case Study 2: Interaction with Biomolecules
Another investigation explored the interaction of 2-Chloro-6-isopropoxy-benzaldehyde with cytochrome P450 enzymes. The compound was found to inhibit CYP1A1 activity, which plays a critical role in drug metabolism and detoxification processes. This interaction could influence the pharmacokinetics of co-administered drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
